molecular formula C9H8N4O2 B1374519 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1340338-96-6

1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B1374519
CAS No.: 1340338-96-6
M. Wt: 204.19 g/mol
InChI Key: RJMGKACITMCULW-UHFFFAOYSA-N
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Description

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that features a pyridine ring, a triazole ring, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Formation of Azide: The starting material, 3-pyridinemethanol, is converted to 3-pyridinemethyl azide using sodium azide.

    Cycloaddition Reaction: The azide is then reacted with propiolic acid in the presence of a copper(I) catalyst to form the triazole ring.

    Purification: The resulting product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.

    Substitution: The triazole and pyridine rings can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the pyridine ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

1-(Pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds, such as:

    1-(Pyridin-2-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a similar structure but with the pyridine ring attached at the 2-position instead of the 3-position.

    1-(Pyridin-4-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid: Here, the pyridine ring is attached at the 4-position.

    1-(Pyridin-3-ylmethyl)-1H-1,2,4-triazole-4-carboxylic acid: This compound features a 1,2,4-triazole ring instead of a 1,2,3-triazole ring.

The uniqueness of this compound lies in its specific arrangement of functional groups, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N4O2/c14-9(15)8-6-13(12-11-8)5-7-2-1-3-10-4-7/h1-4,6H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMGKACITMCULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CN2C=C(N=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1340338-96-6
Record name 1-[(pyridin-3-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
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1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(pyridin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxylic acid

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